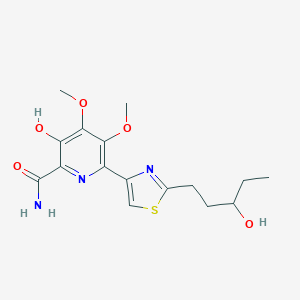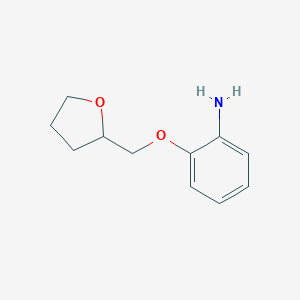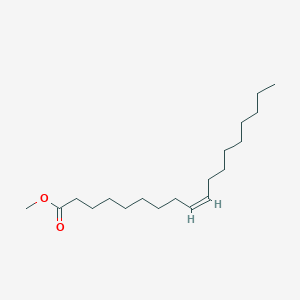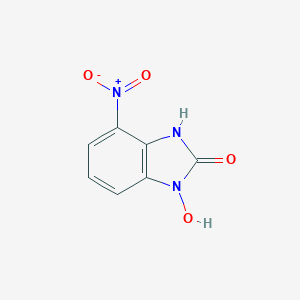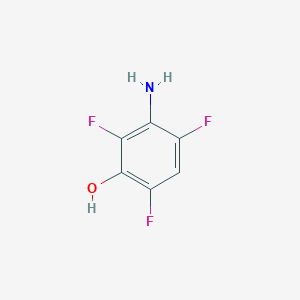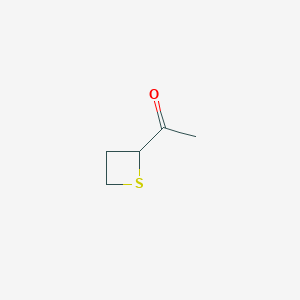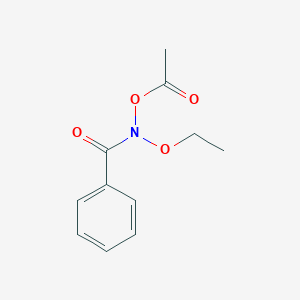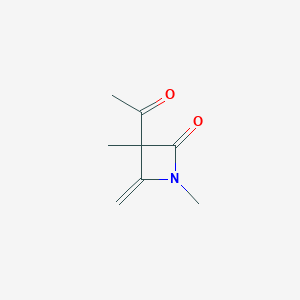
Benzoylalanyl-glycyl-proline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzoylalanyl-glycyl-proline (Bz-Gly-Pro) is a tripeptide that has gained attention in the scientific community due to its potential applications in drug development. This peptide has been synthesized using various methods and has shown promising results in scientific research.
Mecanismo De Acción
Benzoylalanyl-glycyl-proline is thought to exert its biological effects by interacting with specific receptors or enzymes in the body. For example, Benzoylalanyl-glycyl-proline has been shown to activate the peroxisome proliferator-activated receptor gamma (PPARγ), which is involved in the regulation of glucose and lipid metabolism. Benzoylalanyl-glycyl-proline has also been shown to inhibit the activity of matrix metalloproteinases (MMPs), which are enzymes involved in tissue remodeling and inflammation.
Efectos Bioquímicos Y Fisiológicos
Benzoylalanyl-glycyl-proline has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines and chemokines. Benzoylalanyl-glycyl-proline has also been shown to have anti-oxidant effects by increasing the activity of antioxidant enzymes and reducing oxidative stress. Additionally, Benzoylalanyl-glycyl-proline has been shown to promote wound healing by increasing collagen synthesis and fibroblast proliferation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Benzoylalanyl-glycyl-proline has several advantages for lab experiments. It is stable and can be easily synthesized using SPPS or solution-phase peptide synthesis. Benzoylalanyl-glycyl-proline is also relatively inexpensive compared to other peptides. However, Benzoylalanyl-glycyl-proline has some limitations for lab experiments. It is hydrophobic and can be difficult to dissolve in aqueous solutions. Additionally, Benzoylalanyl-glycyl-proline can be prone to aggregation, which can affect its biological activity.
Direcciones Futuras
There are several future directions for the study of Benzoylalanyl-glycyl-proline. One area of research is the development of Benzoylalanyl-glycyl-proline analogs with improved biological activity and stability. Additionally, the potential use of Benzoylalanyl-glycyl-proline in the treatment of Alzheimer's disease and other neurodegenerative diseases is an area of interest. Further research is also needed to fully understand the mechanism of action of Benzoylalanyl-glycyl-proline and its potential applications in drug development.
Métodos De Síntesis
Benzoylalanyl-glycyl-proline can be synthesized using solid-phase peptide synthesis (SPPS) or solution-phase peptide synthesis (SPPS). SPPS is a widely used method for peptide synthesis and involves the sequential addition of amino acids to a solid support. Benzoylalanyl-glycyl-proline can also be synthesized using SPPS by coupling Bz-Gly to a resin and then coupling Pro to the N-terminus of the peptide. Alternatively, Benzoylalanyl-glycyl-proline can be synthesized using SPPS by coupling Pro to a resin and then coupling Bz-Gly to the C-terminus of the peptide. Solution-phase peptide synthesis can also be used to synthesize Benzoylalanyl-glycyl-proline by coupling Bz-Gly to Pro in solution.
Aplicaciones Científicas De Investigación
Benzoylalanyl-glycyl-proline has been studied for its potential applications in drug development. It has been shown to have anti-inflammatory, anti-oxidant, and anti-cancer properties. Benzoylalanyl-glycyl-proline has also been studied for its potential role in wound healing, as it has been shown to promote collagen synthesis and fibroblast proliferation. Additionally, Benzoylalanyl-glycyl-proline has been studied for its potential use in the treatment of Alzheimer's disease, as it has been shown to inhibit the aggregation of amyloid-beta peptides.
Propiedades
Número CAS |
113384-94-4 |
|---|---|
Nombre del producto |
Benzoylalanyl-glycyl-proline |
Fórmula molecular |
C17H21N3O5 |
Peso molecular |
347.4 g/mol |
Nombre IUPAC |
(2S)-1-[2-[[(2S)-2-benzamidopropanoyl]amino]acetyl]pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C17H21N3O5/c1-11(19-16(23)12-6-3-2-4-7-12)15(22)18-10-14(21)20-9-5-8-13(20)17(24)25/h2-4,6-7,11,13H,5,8-10H2,1H3,(H,18,22)(H,19,23)(H,24,25)/t11-,13-/m0/s1 |
Clave InChI |
NXZCTGNKKMVOBS-AAEUAGOBSA-N |
SMILES isomérico |
C[C@@H](C(=O)NCC(=O)N1CCC[C@H]1C(=O)O)NC(=O)C2=CC=CC=C2 |
SMILES |
CC(C(=O)NCC(=O)N1CCCC1C(=O)O)NC(=O)C2=CC=CC=C2 |
SMILES canónico |
CC(C(=O)NCC(=O)N1CCCC1C(=O)O)NC(=O)C2=CC=CC=C2 |
Otros números CAS |
113384-94-4 |
Secuencia |
AGP |
Sinónimos |
BAGP benzoyl-Ala-Gly-Pro benzoylalanyl-glycyl-proline |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



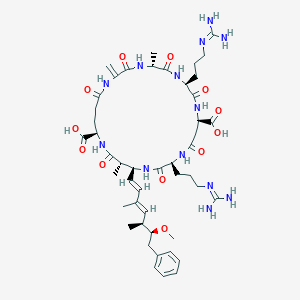
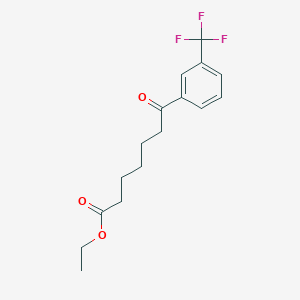
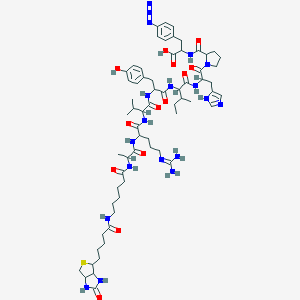
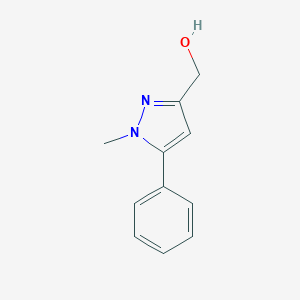
![Tricyclo[3.3.1.13,7]decan-2-ol, 4-methyl-8-methylene-](/img/structure/B55195.png)
![N,N-Dimethyl-4-[(E)-2-(3-methyl-1,3-benzothiazol-3-ium-2-yl)ethenyl]aniline;perchlorate](/img/structure/B55196.png)
